Thermodynamic Stability: 1-Naphthoic Acid is 8.4 kJ/mol Less Stable than the 2-Isomer
1‑Naphthoic acid exhibits a quantifiably higher gas‑phase enthalpy of formation than its 2‑naphthoic acid isomer. Experimental thermochemical measurements combined with MP2(full)/6‑31G(d) calculations establish that 2‑naphthoic acid is more stable by 8.4 kJ mol⁻¹ (experimental) and 11.6 kJ mol⁻¹ (computational) [1]. This stability difference, attributed to peri‑steric strain in the 1‑isomer, affects reaction yields and product distributions in syntheses requiring elevated temperatures [1].
| Evidence Dimension | Gas-phase enthalpy of formation (ΔfH°gas) / Stability |
|---|---|
| Target Compound Data | −222.7 ± 1.3 kJ mol⁻¹ (exp.); −217.2 ± 1.8 kJ mol⁻¹ (calc.) |
| Comparator Or Baseline | 2‑Naphthoic acid: −231.1 ± 1.7 kJ mol⁻¹ (exp.); −228.8 ± 1.8 kJ mol⁻¹ (calc.) |
| Quantified Difference | 8.4 kJ mol⁻¹ (exp.); 11.6 kJ mol⁻¹ (calc.) |
| Conditions | Gas phase; experimental via transpiration and correlation‑gas chromatography; MP2(full)/6‑31G(d) calculations |
Why This Matters
Procurement of the correct isomer is critical for thermodynamic consistency in reaction planning, as the 8.4 kJ mol⁻¹ stability gap can shift equilibrium constants and alter synthetic outcomes.
- [1] Roux, M. V., Temprado, M., Notario, R., Chickos, J. S., & Liebman, J. F. (2003). The energetics of the isomeric 1- and 2-naphthoic acids: context, quantum chemical calculations and thermochemical measurements. Molecular Physics, 101(9), 1337–1347. View Source
